Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used as an antihypertensive and antianginal agent. [] It is known for its potent and relatively short-acting vasodilatory effects. [, ]
Relevance: Nifedipine serves as a key structural reference point for many related compounds discussed in the papers. It shares the core 1,4-dihydropyridine ring structure with dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Many studies investigate modifications to the nifedipine structure to explore their impact on pharmacological activity. [, , ]
Nicardipine
Compound Description: Nicardipine, another dihydropyridine calcium channel blocker, is utilized for its antihypertensive and antianginal properties. [, ] It is recognized for its longer duration of action compared to nifedipine. [, , ]
Relevance: Like nifedipine, nicardipine serves as a structural and pharmacological comparison point for novel dihydropyridine derivatives. The papers often evaluate new compounds against nicardipine to assess their relative potency, duration of action, and potential therapeutic advantages. [, , ] Both nicardipine and dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate share the fundamental DHP scaffold.
Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative investigated for its antihypertensive effects. [, ] It demonstrates a slow onset of action and prolonged vasodilatory activity compared to nicardipine. [, ]
Relevance: NKY-722 highlights the exploration of structural modifications to the dihydropyridine core for improved pharmacological profiles. While sharing the base DHP structure with dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, NKY-722 incorporates a unique (4-allyl-1-piperazinyl)-2,2-dimethylpropyl group, emphasizing the influence of substituent modifications on drug activity. [, ]
Compound Description: This compound represents a pair of enantiomers (mirror image isomers) synthesized and evaluated for their antihypertensive effects. [, ] The research revealed a significant difference in pharmacological activity between the enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher potency as an antihypertensive agent. [, ]
Compound Description: Manidipine is a dihydropyridine calcium channel blocker clinically used for hypertension treatment. [] This entry emphasizes the synthesis and evaluation of its individual enantiomers. The (S)-(+)-manidipine enantiomer demonstrated significantly higher antihypertensive activity than its (R)-(-) counterpart. []
Compound Description: TC-81 is a novel calcium antagonist investigated for its antihypertensive effects. [, , ] It exhibits a slow onset but prolonged duration of action compared to nicardipine. [, ] TC-81 demonstrates high potency, especially when administered orally, suggesting potential for long-term antihypertensive therapy. [, ]
Relevance: TC-81, while structurally similar to dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate by sharing the dihydropyridine core, incorporates a 2-fluoro-5-nitrophenyl substituent, different from the 4-hydroxy-3-nitrophenyl group in the main compound, demonstrating the exploration of diverse substitutions on the phenyl ring for modulating pharmacological properties. []
Compound Description: FRC-8411 is a newly synthesized dihydropyridine derivative studied for its antihypertensive and cardiovascular effects. [, ] It exhibits potent, gradual, and long-lasting hypotension with an accompanying tachycardia. [] FRC-8411 also displays a higher sensitivity to the aorta compared to the taenia coli, suggesting a degree of tissue selectivity. []
Compound Description: CV-159 is a novel calcium antagonist of the dihydropyridine type, investigated for its effects on the cardiovascular system and energy metabolism of ischemic myocardium. [] It demonstrates a dose-dependent decrease in blood pressure and an increase in coronary flow. [] While its hypotensive effects are less potent than nicardipine, it shows a longer duration of action. []
Compound Description: MN9202 is another dihydropyridine derivative studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury and its impact on hypercholesterolemia in rats. [, ] It shows promise in decreasing blood lipid levels, improving blood pressure recovery, and potentially mitigating damage from ischemia-reperfusion injury. [, ]
Compound Description: This compound represents a potent calcium antagonist that exists as stereoisomers. [] Studies on its stereoisomers, specifically the alpha-isomer known as benidipine hydrochloride (KW-3049), have shown significant hypotensive effects, highlighting the impact of stereochemistry on pharmacological activity. []
Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker known for its antihypertensive properties. [] It is considered a representative example of asymmetrically substituted dihydropyridines with superior pharmacological activities compared to their symmetrically substituted counterparts. []
Compound Description: Niludipin is a dihydropyridine derivative recognized for its vasodilating activity. [] Research on niludipin emphasizes the influence of the ester group on the pharmacological activity of dihydropyridines. []
Compound Description: PAK-200 is a dihydropyridine analogue exhibiting calcium antagonistic activity. [] Interestingly, it demonstrates the ability to reverse the resistance of tumor cells to adriamycin, a widely used chemotherapeutic agent. []
Relevance: While structurally resembling dimethyl 1-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate through its dihydropyridine core, PAK-200 possesses a unique 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl) substituent, highlighting how structural modifications can confer unexpected biological activities and potentially open avenues for developing new cancer treatments. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.